molecular formula C14H12FNO2 B13994931 Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester CAS No. 208341-62-2

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester

Cat. No.: B13994931
CAS No.: 208341-62-2
M. Wt: 245.25 g/mol
InChI Key: WFJCSNHPYGESIO-UHFFFAOYSA-N
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Description

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C14H12FNO2. It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-fluorophenyl)-, phenylmethyl ester typically involves the reaction of (4-fluorophenyl)amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and benzyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: (4-fluorophenyl)carbamic acid and benzyl alcohol.

    Reduction: (4-fluorophenyl)methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of carbamic acid, (4-fluorophenyl)-, phenylmethyl ester involves the formation of a covalent bond with target molecules through its carbamate group. This covalent modification can inhibit the activity of enzymes or alter the function of proteins. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Carbamic acid, (4-fluorophenyl)-, phenylmethyl ester can be compared with other similar compounds, such as:

    Carbamic acid, (4-fluorophenyl)-, methyl ester: This compound has a methyl group instead of a phenylmethyl group, leading to differences in reactivity and applications.

    Carbamic acid, (4-chlorophenyl)-, phenylmethyl ester: The presence of a chlorine atom instead of a fluorine atom affects the compound’s chemical properties and reactivity.

    Carbamic acid, (4-fluorophenyl)-, ethyl ester: The ethyl ester variant has different solubility and reactivity compared to the phenylmethyl ester.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylmethyl ester group, which imparts distinct chemical and physical properties.

Properties

CAS No.

208341-62-2

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

benzyl N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C14H12FNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)

InChI Key

WFJCSNHPYGESIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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